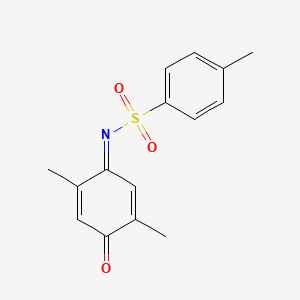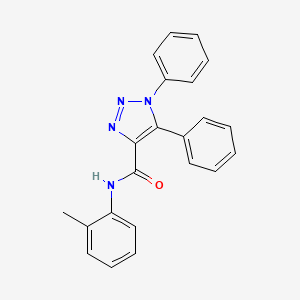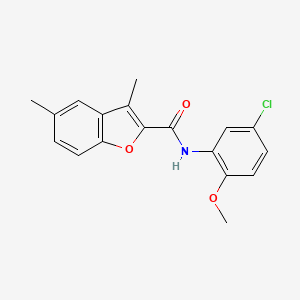![molecular formula C20H18N2O3 B5783145 N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5783145.png)
N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide, commonly known as FENFURO, is a novel nutraceutical compound that has been gaining attention in the scientific community due to its potential health benefits. FENFURO is a natural extract derived from fenugreek seeds, which have been traditionally used in Ayurvedic medicine for various ailments.
Mécanisme D'action
The mechanism of action of FENFURO is not fully understood, but it is believed to act through multiple pathways. FENFURO has been shown to activate the AMPK pathway, which plays a crucial role in regulating glucose and lipid metabolism. In addition, FENFURO has been found to modulate the expression of various genes involved in insulin signaling, inflammation, and apoptosis.
Biochemical and Physiological Effects:
FENFURO has been found to have various biochemical and physiological effects on the body. The compound has been shown to reduce oxidative stress, improve endothelial function, and enhance mitochondrial biogenesis. In addition, FENFURO has been found to modulate the gut microbiome, which plays a crucial role in regulating various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of FENFURO is its natural origin, which makes it a safe and non-toxic compound for use in lab experiments. In addition, FENFURO has been found to have high bioavailability and stability, which makes it suitable for various applications. However, one of the limitations of FENFURO is its complex structure, which makes it difficult to synthesize and analyze.
Orientations Futures
There are several future directions for the research on FENFURO. One of the areas of interest is the potential use of FENFURO as a therapeutic agent for various diseases, including diabetes, cancer, and neurodegenerative disorders. In addition, further studies are needed to elucidate the mechanism of action of FENFURO and its effects on various physiological processes. Finally, more research is needed to optimize the synthesis and formulation of FENFURO for various applications.
In conclusion, FENFURO is a novel nutraceutical compound that has been shown to have various health benefits. The compound is synthesized using a patented process and has been extensively studied for its effects on various physiological processes. While there are still many unanswered questions about the mechanism of action and potential applications of FENFURO, the compound shows promise as a safe and effective therapeutic agent for various diseases.
Méthodes De Synthèse
FENFURO is synthesized by a patented process that involves the extraction of fenugreek seeds using a solvent-free, water-based method. The extract is then purified using chromatography and spray-drying techniques to obtain a highly concentrated and bioavailable form of the compound.
Applications De Recherche Scientifique
FENFURO has been extensively studied for its various health benefits in both in vitro and in vivo models. The compound has been shown to have anti-diabetic, anti-inflammatory, anti-cancer, and neuroprotective properties. In addition, FENFURO has been found to improve lipid metabolism, regulate blood glucose levels, and enhance insulin sensitivity.
Propriétés
IUPAC Name |
N-[4-(2-phenylethylcarbamoyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-19(21-13-12-15-5-2-1-3-6-15)16-8-10-17(11-9-16)22-20(24)18-7-4-14-25-18/h1-11,14H,12-13H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLQRLIXYUWJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(2-phenylethyl)carbamoyl]phenyl}furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5783066.png)

![4-cyano-2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5783075.png)
![3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5783080.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-phenylpropanamide](/img/structure/B5783089.png)
![1-(4-methylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5783101.png)


![ethyl 4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5783143.png)

![6-(2-naphthyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione](/img/structure/B5783156.png)

